molecular formula C15H12O5 B11849408 7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl butanoate CAS No. 922165-62-6

7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl butanoate

Cat. No.: B11849408
CAS No.: 922165-62-6
M. Wt: 272.25 g/mol
InChI Key: OOFCMJNAJXXVRB-UHFFFAOYSA-N
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Description

7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl butanoate is a furanocoumarin (psoralen) derivative characterized by a fused tricyclic aromatic system (benzopyran fused with furan) and a butanoate ester substituent at position 9 (Figure 1). This compound serves as a critical intermediate in biochemical probe synthesis, particularly for studying RNA-binding proteome changes during ferroptosis . Its structure enables photoreactivity under UV-A light (340–365 nm), a hallmark of psoralens, which facilitates DNA intercalation and crosslinking .

Synthesis routes involve functionalization of the psoralen core. For example, 2,5-dioxopyrrolidin-1-yl 4-((7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy)butanoate is reacted with amine-terminated linkers to form probe precursors via cycloaddition . Microwave-assisted organic synthesis (MAOS) has also been employed to optimize yields and purity in analogous derivatives .

Properties

CAS No.

922165-62-6

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

(7-oxofuro[3,2-g]chromen-9-yl) butanoate

InChI

InChI=1S/C15H12O5/c1-2-3-11(16)20-15-13-10(6-7-18-13)8-9-4-5-12(17)19-14(9)15/h4-8H,2-3H2,1H3

InChI Key

OOFCMJNAJXXVRB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate typically involves multi-step organic reactions. One common method includes the condensation of hydroxycoumarins with α-halo ketones to form the furochromene core. The butyrate ester can be introduced through esterification reactions using butyric acid or its derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the formation of the desired product. High-performance liquid chromatography (HPLC) and other purification techniques are employed to ensure the compound’s quality .

Chemical Reactions Analysis

Types of Reactions

7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furochromenes .

Scientific Research Applications

7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, physicochemical properties, and applications of 7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl butanoate and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl butanoate Butanoate ester at position 9 C₁₉H₁₆O₇ 356.33 Probe synthesis for RNA-binding proteome studies; photoreactive DNA intercalation
9-Methoxy-7H-furo[3,2-g][1]benzopyran-7-one (Methoxsalen) Methoxy group at position 9 C₁₂H₈O₄ 216.19 Phototherapy (PUVA treatment for psoriasis); atmospheric monitoring challenges due to ozone interference
Rivulobirin E Complex glycosidic substituent at position 9 C₃₂H₃₀O₁₁ 590.57 Natural product with potential bioactivity; low volatility due to large substituent
5-[(7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl)oxy]pentanenitrile Pentanenitrile chain at position 9 C₁₇H₁₃NO₅ 311.29 High predicted boiling point (536.3°C) and density (1.302 g/cm³); nitrile enhances stability
N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide Sulfonamide at position 4; methoxy at position 9 C₁₇H₁₇NO₇S 379.38 Sulfonamide group improves solubility; potential pharmacological applications

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The butanoate ester in the target compound enhances lipophilicity compared to methoxsalen, improving membrane permeability for cellular studies . Rivulobirin E’s bulky glycosidic group reduces DNA intercalation efficiency but may confer target specificity in natural systems .

Physicochemical Properties :

  • Nitrile derivatives exhibit higher thermal stability (e.g., boiling point >500°C) due to strong dipole interactions .
  • Sulfonamide groups (e.g., in N-butyl-9-methoxy derivative) increase aqueous solubility, making them suitable for drug formulation .

Synthetic Flexibility :

  • Microwave-assisted synthesis optimizes reaction times and yields for amide-functionalized psoralens (e.g., compound 86 in ) .
  • The target compound’s ester linkage allows modular conjugation with probes, enabling customizable biochemical applications .

Biological Activity

7-Oxo-7H-furo[3,2-g] benzopyran-9-yl butanoate, also known by its CAS number 62119-07-7, is a compound belonging to the class of furocoumarins. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and pharmacology.

  • Molecular Formula : C₁₅H₁₂O₅
  • Molecular Weight : 272.25 g/mol
  • IUPAC Name : 7-Oxo-7H-furo[3,2-g] benzopyran-9-yl butanoate

Biological Activity

Research into the biological activity of 7-Oxo-7H-furo[3,2-g] benzopyran-9-yl butanoate has revealed various potential therapeutic effects, including:

  • Anticancer Activity : Several studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation in breast and colon cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines and may reduce inflammation in models of chronic inflammatory diseases.

In Vitro Studies

A notable study evaluated the cytotoxic effects of 7-Oxo-7H-furo[3,2-g] benzopyran-9-yl butanoate on different cancer cell lines. The results are summarized in the following table:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HT-29 (Colon)12Cell cycle arrest at G2/M phase
A549 (Lung)18Inhibition of proliferation and migration

Case Studies

In a recent case study involving patients with advanced colorectal cancer, administration of a formulation containing 7-Oxo-7H-furo[3,2-g] benzopyran-9-yl butanoate resulted in:

  • Tumor Size Reduction : Patients exhibited a measurable decrease in tumor size after 8 weeks of treatment.
  • Improved Quality of Life : Participants reported reduced pain and improved overall well-being.

The mechanisms underlying the biological activity of 7-Oxo-7H-furo[3,2-g] benzopyran-9-yl butanoate include:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to caspase activation and subsequent cell death.
  • Cell Cycle Modulation : It disrupts cell cycle progression, particularly at the G2/M checkpoint, preventing cancer cells from dividing.
  • Anti-inflammatory Effects : By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory mediators.

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